Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 3, a thioacetamido linker at position 6, and an ethyl benzoate moiety.
Properties
IUPAC Name |
ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-2-30-21(29)15-7-3-4-8-16(15)23-18(28)13-31-19-10-9-17-24-25-20(27(17)26-19)14-6-5-11-22-12-14/h3-12H,2,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQQAXXKDPGTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Compounds in this class have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities are often due to the compound’s interaction with various biochemical pathways in the body .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact their bioavailability and therapeutic effects .
The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Biological Activity
Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N4O3S2. It has a molar mass of 430.54 g/mol and features a complex structure that facilitates interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. The 1,2,4-triazole scaffold has been shown to exhibit significant antibacterial and antifungal activities. For instance, compounds derived from this scaffold demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. Research indicates that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific compound under consideration may enhance these effects due to its unique structural attributes.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is also noteworthy. Triazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Some studies report that certain triazole compounds exhibit selectivity towards COX-II inhibition, suggesting a favorable therapeutic profile with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Triazole Moiety : This part of the molecule is crucial for its antimicrobial and anticancer activities.
- Pyridine Ring : Contributes to the compound's ability to interact with biological targets through π-π stacking and hydrogen bonding.
- Thioacetamide Group : Enhances the compound's lipophilicity and may facilitate cellular uptake.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of similar triazole derivatives:
- Antibacterial Activity : A study found that mercapto-substituted triazoles demonstrated significant activity against drug-resistant strains of bacteria . These findings support the hypothesis that this compound may possess similar properties.
- Anticancer Studies : In vitro assays showed that triazole-containing compounds could inhibit cancer cell lines effectively. For example, one derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing triazole and thioamide moieties exhibit promising anticancer activities. For example, mercapto-substituted 1,2,4-triazoles have been shown to possess chemopreventive and chemotherapeutic effects against various cancer cell lines . Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate may share similar properties due to its structural similarities with these triazole derivatives.
Antimicrobial Activity
The antimicrobial potential of related compounds has been documented extensively. For instance, benzothioate derivatives have demonstrated significant antibacterial activity against pathogenic bacteria . Given the thio group in this compound, it is reasonable to hypothesize that this compound may also exhibit antimicrobial properties.
Case Studies
- Anticancer Activity Assessment : A study evaluated a series of triazole derivatives for their cytotoxic effects on cancer cell lines. Compounds similar to this compound showed IC50 values in the micromolar range against breast and colon cancer cells .
- Antimicrobial Screening : In another study focusing on thioamide derivatives, compounds were screened against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics . This suggests that this compound could be explored further for its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
(a) [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives
- E-4b: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (mp 253–255°C) shares the triazolopyridazine core but lacks the pyridin-3-yl substituent. Instead, it incorporates a pyrazole-methyl group, which may reduce solubility compared to the target compound .
- AZD5153: A bromodomain inhibitor with a methoxy-triazolopyridazine structure. The presence of a piperidylphenoxy group in AZD5153 enhances its binding to epigenetic reader proteins, a feature absent in the target compound .
(b) Pyridazine and Pyridine Variations
- I-6230/I-6232: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate derivatives differ in their substituents, replacing the triazolopyridazine core with pyridazine or methylpyridazine.
Substituent Effects on Bioactivity
- Thioether vs. Sulfonyl Linkers : Compounds like 2-({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl} sulfonyl)acetic acid (CAS 1352504-79-0) replace the thioether group with a sulfonyl moiety, which may enhance metabolic stability but reduce electrophilic reactivity .
- N-{3-[3-(Pyridin-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Phenyl}-2-(Thiazine-2-yl)Acetamide : This analog (CAS 891115-66-5) substitutes the ethyl benzoate with a thiazine-acetamide group, likely altering target selectivity due to increased hydrogen-bonding capacity .
Physicochemical and Pharmacological Properties
Table 1: Key Properties of Selected Analogs
*Calculated based on molecular formula.
Q & A
Q. What are the key synthetic routes for Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate?
The compound is synthesized via multi-step heterocyclic chemistry. A common approach involves:
- Step 1 : Formation of the triazolopyridazine core through cyclocondensation of hydrazine derivatives with pyridazine precursors (e.g., using hydrazine hydrate and sodium methylate as catalysts) .
- Step 2 : Thioether linkage introduction via nucleophilic substitution or thiol-alkylation reactions, often employing thioglycolic acid derivatives .
- Step 3 : Coupling the triazolopyridazine-thio intermediate with ethyl 2-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the acetamido bridge .
- Step 4 : Final esterification or functional group protection/deprotection as needed .
Q. What analytical methods are critical for characterizing this compound?
- Structural Confirmation : Use -NMR and -NMR to verify substituent positions and connectivity. For example, the pyridin-3-yl group’s aromatic protons appear as distinct downfield signals .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid in water .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 449.12) .
Advanced Research Questions
Q. How to design experiments to evaluate its bioactivity against enzymatic targets?
- Target Selection : Prioritize enzymes with structural homology to known triazolopyridazine targets (e.g., lanosterol-14α-demethylase for antifungal studies or A2A adenosine receptors for neurological applications) .
- Assay Design :
- Fluorescence Polarization (FP) : Use fluorescent tracers (e.g., Alexa Fluor-488 labeled ligands) to measure binding affinity () in competitive assays .
- Docking Studies : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures from the Protein Data Bank (PDB) to predict binding poses and interaction energies .
- Controls : Include positive controls (e.g., known inhibitors) and validate results with orthogonal assays (e.g., SPR or radioligand binding) .
Q. How to address contradictions in biological activity data across studies?
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (e.g., unreacted intermediates) that may skew results .
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% to avoid denaturation effects) .
- Metabolite Screening : Use LC-MS to identify potential metabolites that may interfere with activity .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Prodrug Modification : Replace the ethyl benzoate group with a hydrolyzable ester (e.g., pivaloyloxymethyl) to enhance intestinal absorption .
- Formulation : Prepare nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
- LogP Adjustment : Introduce polar substituents (e.g., hydroxyl or amine groups) to reduce logP values while maintaining potency .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
